Ebvaciclib Ebvaciclib Ebvaciclib is an orally bioavailable, cyclin dependent kinase (CDK) inhibitor, with potential antineoplastic activity. Upon administration, ebvaciclib selectively targets, binds to and inhibits the activity of CDKs. Inhibition of these kinases leads to cell cycle arrest, an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are ATP-dependent serine/threonine kinases that are important regulators of cell cycle progression and proliferation and are frequently overexpressed in tumor cells.
Brand Name: Vulcanchem
CAS No.: 2185857-97-8
VCID: VC0539220
InChI: InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
SMILES: CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Molecular Formula: C20H27F2N5O4S
Molecular Weight: 471.5 g/mol

Ebvaciclib

CAS No.: 2185857-97-8

Cat. No.: VC0539220

Molecular Formula: C20H27F2N5O4S

Molecular Weight: 471.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ebvaciclib - 2185857-97-8

Specification

CAS No. 2185857-97-8
Molecular Formula C20H27F2N5O4S
Molecular Weight 471.5 g/mol
IUPAC Name 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
Standard InChI Key QIEKHLDZKRQLLN-FOIQADDNSA-N
Isomeric SMILES C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
SMILES CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Canonical SMILES CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Appearance Solid powder

Introduction

Overview and Chemical Properties

Ebvaciclib, identified by the Chemical Abstracts Service registry number 2185857-97-8, is a small molecule inhibitor developed by Pfizer Inc. that selectively targets cyclin-dependent kinases 2, 4, and 6. The compound features a molecular formula of C20H27F2N5O4S and is classified as a pyridopyrimidine derivative. Unlike earlier generation CDK inhibitors that typically target only CDK4 and CDK6, Ebvaciclib's multi-targeting approach represents an advancement in CDK inhibition strategy, potentially offering advantages in overcoming resistance mechanisms observed with earlier generation inhibitors.

Structural Characteristics

Ebvaciclib's chemical structure was developed through structure-based drug design and Free-Wilson analysis to optimize its inhibitory activity against the targeted kinases. The synthesis involves multiple steps of chemical reactions, including cyclization and functional group modifications to achieve the desired pharmacological properties.

Mechanism of Action

CDK Inhibition Profile

Ebvaciclib functions through selective inhibition of CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. By targeting these specific kinases, the compound disrupts the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest primarily in the G1 phase.

Cellular Effects

The inhibition of these CDKs prevents cancer cells from progressing to the S phase of the cell cycle, thereby reducing cell proliferation. This mechanism is particularly effective in cancers with elevated MYC activity and those with potential increased Cyclin E expression or CDK2 activity . The compound's inhibitory action leads to reduced transcriptional activity of E2F target genes essential for cell cycle progression, ultimately resulting in cancer cell growth inhibition.

Clinical Development

Development Timeline

Ebvaciclib entered clinical development as the first-in-patient study under Protocol C3661001 (ClinicalTrials.gov ID: NCT03519178), which was initiated on March 7, 2018, and reached its primary completion date on April 5, 2023 . This extensive five-year clinical investigation represents a significant investment in evaluating the compound's potential as a cancer therapeutic.

Study Design and Methodology

The clinical program for Ebvaciclib was structured as a Phase 1/2a dose escalation and expansion study, designed to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity both as a monotherapy and in combination with endocrine therapy . This comprehensive approach allowed investigators to assess the compound across multiple parameters simultaneously.

The study was divided into two primary parts:

  • Monotherapy dose escalation (Parts 1A and 1C)

  • Dose finding with immediate-release formulation in combination with other therapies

Study Population

A total of 153 participants were enrolled in the clinical program, with 151 receiving treatment across 22 centers in 5 countries, providing a diverse patient population for assessment . The study focused on:

  • Women of any menopausal status and men with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer

  • Patients with tumor types that potentially have increased Cyclin E expression/CDK2 activity

  • Women and men with locally recurrent/advanced or metastatic triple-negative breast cancer (TNBC)

  • Women with advanced platinum-resistant ovarian cancer

Therapeutic Applications

Primary Indications

Ebvaciclib is primarily being investigated for HR+ breast cancer. The clinical development program has emphasized its potential efficacy when used in combination with endocrine therapies such as letrozole or fulvestrant . This combination approach aims to enhance therapeutic outcomes by potentially overcoming resistance to standard hormone therapies.

Additional Cancer Types Under Investigation

While the primary focus has been on breast cancer, the clinical development program has expanded to evaluate Ebvaciclib's potential in:

  • Triple-negative breast cancer (TNBC)

  • Advanced platinum-resistant ovarian cancer

These extensions of the clinical program reflect the compound's potential broader applicability beyond its primary indication, particularly in tumor types characterized by specific molecular features such as increased Cyclin E expression or CDK2 activity.

Clinical Results

Efficacy Outcomes

Clinical trials investigating Ebvaciclib have shown promising results. In patients with HR+/HER2− breast cancer who had received prior treatments, the compound demonstrated meaningful clinical activity.

The Phase 1/2a study included evaluation of both monotherapy and combination approaches:

Treatment ApproachDisease Control Rate
Ebvaciclib Monotherapy48%
Ebvaciclib + Fulvestrant67%

These results suggest enhanced efficacy when Ebvaciclib is used in combination with endocrine therapy, particularly in patients who had previously progressed on other CDK4/6 inhibitors.

Case Studies

In a multicenter Phase 1 study involving heavily pre-treated HR+ breast cancer patients, Ebvaciclib demonstrated significant disease control as both monotherapy and in combination with fulvestrant. The higher disease control rate observed with the combination therapy (67% versus 48% for monotherapy) indicates the potential for Ebvaciclib to enhance treatment efficacy in resistant cases.

A separate evaluation of Ebvaciclib combined with endocrine therapy in patients who had progressed on previous treatments showed improved outcomes compared to historical controls receiving endocrine therapy alone. This suggests that Ebvaciclib may effectively resensitize tumors to hormone therapy.

Pharmacological Properties

Pharmacodynamics

The pharmacodynamic effects of Ebvaciclib are directly related to its inhibition of CDK2, CDK4, and CDK6, resulting in reduced phosphorylation of the retinoblastoma protein. This leads to cell cycle arrest and subsequent inhibition of cancer cell proliferation. The evaluation of pharmacodynamic endpoints was an integral component of the Phase 1/2a clinical development program .

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